1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one

Lipophilicity Drug design Structural analog comparison

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic small molecule that fuses an imidazolidin-2-one core with a piperidine ring, distinguished by its N-ethyl substituent. This compound serves as a versatile synthetic intermediate in medicinal chemistry, providing a conformationally constrained scaffold that has been incorporated into libraries targeting CCR5 antagonism and prostaglandin EP4 receptor modulation.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
CAS No. 1281406-00-5
Cat. No. B1440906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
CAS1281406-00-5
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESCCN1CCN(C1=O)C2CCNCC2
InChIInChI=1S/C10H19N3O/c1-2-12-7-8-13(10(12)14)9-3-5-11-6-4-9/h9,11H,2-8H2,1H3
InChIKeyCHSCZFMVNPZRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one (CAS 1281406-00-5): A Specialized Imidazolidinone-Piperidine Building Block for Targeted Library Synthesis


1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a heterocyclic small molecule that fuses an imidazolidin-2-one core with a piperidine ring, distinguished by its N-ethyl substituent [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, providing a conformationally constrained scaffold that has been incorporated into libraries targeting CCR5 antagonism and prostaglandin EP4 receptor modulation [2].

Why Generic Substitution Fails for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one: Structural Nuances That Dictate Medicinal Chemistry Outcomes


Imidazolidin-2-one/piperidine hybrids form a broad class, but simple interchange of analogs risks undermining key physical-chemical and pharmacokinetic properties. The N-ethyl group on 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one confers a discrete lipophilicity increment and alters hydrogen-bond donor capacity relative to its N-unsubstituted counterpart [1]. Such modifications influence membrane permeability, metabolic stability, and target-binding complementarity, rendering blind substitution a source of irreproducible biological results [2].

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one: Head-to-Head Physicochemical Differentiation Evidence


Computed Lipophilicity (XLogP3) Elevation Versus Des-Ethyl Analog

The N-ethyl substitution raises computed lipophilicity by 0.5 units compared to the des-ethyl analog, shifting the compound into a more favorable range for passive membrane permeation [1][2].

Lipophilicity Drug design Structural analog comparison

Reduced Hydrogen-Bond Donor Count Favoring CNS Multiparameter Optimization

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one possesses only one hydrogen-bond donor, versus two for the des-ethyl analog, lowering HBD count towards CNS drug-likeness thresholds [1][2].

Hydrogen bonding CNS drug design Permeability

Increased Molecular Size and Rotatable Bond Profile Influencing Target Complementarity

The ethyl substituent adds 28.06 Da to the molecular weight and maintains a low rotatable bond count (2), providing a larger pharmacophoric footprint without incurring excessive conformational entropy [1][2].

Molecular size Conformational flexibility Structure-activity relationships

Experimentally Determined Boiling Point and Density Differentiate Physical Handling Properties

ChemSpider lists a boiling point of 332.0±35.0 °C and a density of 1.1±0.1 g/cm³ for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, parameters that influence distillation-based purification and formulation . Comparable data for the des-ethyl analog were not available at the time of this analysis.

Physical properties Handling Purification

Optimal Application Scenarios for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Based on Differentiated Properties


CCR5 Antagonist Library Elaboration

The [1,4′]-bipiperidinyl-imidazolidin-2-one chemotype has demonstrated nanomolar CCR5 antagonism [1]. 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one serves as a key intermediate for diversifying the piperidine domain, where its enhanced lipophilicity and reduced HBD count are expected to improve cellular potency and pharmacokinetics.

Prostaglandin EP4 Receptor Modulator Synthesis

Imidazolidin-2-one-containing compounds have been explored as EP4 antagonists [2]. The ethyl derivative's balanced molecular weight and low TPSA (35.6 Ų) support its use as a core scaffold for designing selective EP4 ligands with favorable drug-like properties.

CNS-Penetrant Probe Design

With only one hydrogen-bond donor and moderate lipophilicity (XLogP3=0), 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one aligns with CNS multiparameter optimization guidelines. It is a suitable starting point for developing brain-penetrant probes targeting aminergic GPCRs or ion channels.

Thermally Stable Building Block for Parallel Synthesis

The high predicted boiling point (332 °C) indicates robust thermal stability, enabling its use in high-temperature reactions such as Buchwald-Hartwig aminations or microwave-assisted synthesis, where less stable analogs may degrade.

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